molecular formula C10H23BN2O6S B11934641 [1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid

Cat. No.: B11934641
M. Wt: 310.18 g/mol
InChI Key: OXYYOEIGQRXGPI-UHFFFAOYSA-N
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Description

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid: is a compound with significant potential in various scientific fields It is a boronic acid derivative combined with methanesulfonic acid, known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid involves several steps. One common method includes the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of [1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with enzymes, inhibiting their activity. This interaction is crucial in its potential therapeutic applications, particularly in enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid apart is its unique structure, combining a boronic acid group with a pyrrolidine ring and an amino acid derivative.

Properties

IUPAC Name

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYYOEIGQRXGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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